2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
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Overview
Description
The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .Chemical Reactions Analysis
As a halogenated compound, “this compound” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .Scientific Research Applications
Spectral Analysis and Computational Studies : The compound has been a subject of spectral investigations like FTIR and Raman spectroscopy. For instance, Ilango et al. (2008) conducted a normal coordinate calculation using Wilson's FG matrix mechanism, based on General Valence Force Field (GVFF), to analyze both in-plane and out-of-plane vibrations of a similar compound, 2-chloro-1,3-dibromo-5-fluorobenzene (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Chemical Reactions and Catalysts : Research by Manabe and Ishikawa (2008) on fluorobenzenes with directing groups such as hydroxy, hydroxymethyl, and amino, highlighted the ortho-selective cross-coupling with Grignard reagents in the presence of palladium-based catalysts, which is pertinent to understanding reactions involving similar compounds (Manabe & Ishikawa, 2008).
Electrochemical Fluorination : Momota et al. (1995) explored the electrochemical fluorination of chlorobenzene, leading to products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene. This study is significant in understanding the electrochemical behavior of similar fluorinated compounds (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Structural Characterization and Photochemistry : Kuş (2017) studied 2-Chloro-6-fluorobenzoic acid through low temperature solid state FTIR spectroscopy in a Xe matrix, complemented by DFT calculations. This provides insights into the structural and photochemical properties of chloro-fluorobenzene derivatives (Kuş, 2017).
Crystal Structure Prediction : Misquitta et al. (2008) focused on predicting the crystal structure of 1,3-dibromo-2-chloro-5-fluorobenzene using first principles and SAPT(DFT) interaction energy calculations, which is relevant for understanding the crystalline properties of similar compounds (Misquitta, Welch, Stone, & Price, 2008).
Organometallic Chemistry and Catalysis : Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes like fluorobenzene and 1,2-difluorobenzene in organometallic chemistry and transition-metal-based catalysis, providing context for the catalytic applications of such fluorinated compounds (Pike, Crimmin, & Chaplin, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCIHNRXBMLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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